molecular formula C5H5ClF2O B12842368 2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride CAS No. 315690-85-8

2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride

Cat. No.: B12842368
CAS No.: 315690-85-8
M. Wt: 154.54 g/mol
InChI Key: UPTCFUSYKRHPFO-UHFFFAOYSA-N
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Description

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is a fluorinated organic compound with the molecular formula C5H5ClF2O This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a methyl group, along with a carbonyl chloride functional group

Properties

CAS No.

315690-85-8

Molecular Formula

C5H5ClF2O

Molecular Weight

154.54 g/mol

IUPAC Name

2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C5H5ClF2O/c1-5(4(6)9)2(7)3(5)8/h2-3H,1H3

InChI Key

UPTCFUSYKRHPFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride typically involves the cyclopropanation of suitable precursors followed by fluorination and chlorination steps. One common method involves the reaction of 2,3-difluoropropene with a suitable chlorinating agent under controlled conditions to introduce the carbonyl chloride group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced fluorination techniques and chlorination methods allows for the efficient production of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride on a large scale. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Alcohols: Formed through reduction reactions.

    Carboxylic Acids: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride involves its interaction with specific molecular targets, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carbonyl chloride group can react with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications and potential inhibition of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-1-Methylcyclopropanecarbonyl Chloride is unique due to its specific combination of a cyclopropane ring, fluorine atoms, and a carbonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Biological Activity

2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclopropane ring and fluorine substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and relevant research findings.

The compound's chemical properties are crucial for understanding its biological interactions. The following table summarizes key attributes:

PropertyDetails
CAS No. 315690-85-8
Molecular Formula C5_5H5_5ClF2_2O
Molecular Weight 154.54 g/mol
IUPAC Name 2,3-difluoro-1-methylcyclopropane-1-carbonyl chloride
InChI Key UPTCFUSYKRHPFO-UHFFFAOYSA-N

The biological activity of 2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine enhances the compound's lipophilicity and binding affinity to proteins and enzymes. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to covalent modifications that may inhibit specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes due to its electrophilic nature.
  • Biochemical Probes : Its unique structure allows it to serve as a biochemical probe in research settings, aiding in the understanding of enzyme functions and interactions.

Research Findings

Recent studies have highlighted the potential applications of 2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride in drug development and other scientific areas.

Case Studies

  • Anticancer Activity : Research has identified this compound as a candidate for developing inhibitors targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. The compound's ability to modulate enzyme activity could lead to novel anticancer therapies .
  • Synthesis of Fluorinated Pharmaceuticals : The compound serves as a building block in synthesizing complex organic molecules, particularly those with fluorinated structures that enhance pharmacological properties .
  • Biochemical Applications : Investigations into the compound's role as a biochemical probe have shown promise in studying metabolic pathways and enzyme interactions .

Comparative Analysis

When comparing 2,3-Difluoro-1-methylcyclopropane-1-carbonyl chloride with similar compounds, its unique combination of cyclopropane structure and fluorination sets it apart:

CompoundUnique FeaturesBiological Activity
2,3-Difluorobenzoyl Chloride Aromatic structureModerate enzyme inhibition
1,1-Difluorocyclopropane Derivatives Varying substituentsDiverse biological activities

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